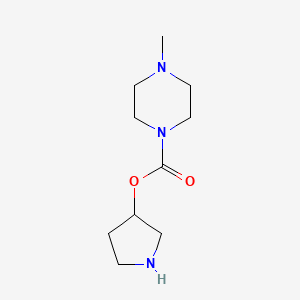
Pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate is a compound that features a pyrrolidine ring and a piperazine ring. These structures are commonly found in various biologically active molecules and are known for their versatility in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the piperazine ring is a six-membered nitrogen-containing heterocycle. The combination of these two rings in a single molecule can result in unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate typically involves the formation of the pyrrolidine and piperazine rings followed by their coupling. One common method involves the reaction of 4-methylpiperazine with a suitable pyrrolidine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperazine derivatives: Compounds such as 4-methylpiperazine and 1-benzylpiperazine.
Uniqueness
Pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate is unique due to the combination of the pyrrolidine and piperazine rings, which can result in distinct pharmacological properties compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
pyrrolidin-3-yl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O2/c1-12-4-6-13(7-5-12)10(14)15-9-2-3-11-8-9/h9,11H,2-8H2,1H3 |
InChI Key |
XDOOUHPLBHIBPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















